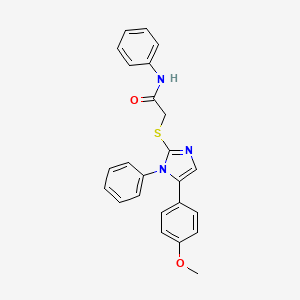

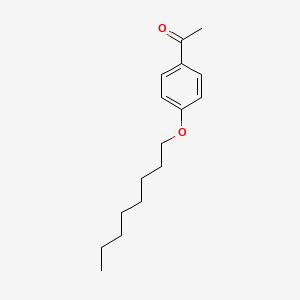

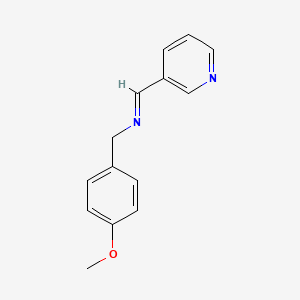

2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a complex organic molecule that contains an imidazole ring, which is a five-membered ring with two nonadjacent nitrogen atoms. It also has a thioether group (-S-) and an amide group (-CONH2), both of which can significantly affect the compound’s reactivity and properties .

Molecular Structure Analysis

The exact molecular structure can be determined using techniques like X-ray crystallography . The compound likely has a complex three-dimensional structure due to the presence of the imidazole ring and various functional groups .Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For instance, the imidazole ring might participate in nucleophilic substitution or elimination reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of an amide group could result in hydrogen bonding, affecting the compound’s solubility and melting point .Applications De Recherche Scientifique

Anticonvulsant Activity : A study by Aktürk et al. (2002) found that derivatives of omega-(1H-imidazol-1-yl)-N-phenylacetamide, propionamide, and butyramide demonstrated anticonvulsant activity against seizures induced by maximal electroshock (MES) (Aktürk, Kılıç, Erol, & Pabuccuoglu, 2002).

Central Nervous System Penetrability : Rosen et al. (1990) studied a compound closely related to our target chemical, which acted as a highly potent serotonin-3 receptor antagonist. This research indicated its effective penetration of the blood-brain barrier upon peripheral administration, highlighting its potential as a pharmacological tool for in vitro and in vivo studies of serotonin-3 receptor compounds (Rosen, Seeger, Mclean, Nagel, Ives, Guarino, Bryce, Furman, Roth, & Chalabi, 1990).

Pharmacological Evaluation for Various Therapeutic Applications : Faheem (2018) explored the pharmacological potential of novel derivatives, including toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. This research is significant for understanding the broad therapeutic potential of similar compounds (Faheem, 2018).

Cytotoxic Activity Against Cancer Cell Lines : Ding et al. (2012) synthesized novel compounds based on imidazo[2,1-b]thiazole scaffolds and tested their cytotoxicity against human cancer cell lines. The results indicated potential inhibitory effects on cancer cells, demonstrating the compound's relevance in cancer research (Ding, Chen, Zhang, Xin, Wang, Song, Jiang, Chen, Xu, & Tan, 2012).

Antimicrobial and Hemolytic Activity : Gul et al. (2017) investigated a series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides for their antimicrobial and hemolytic activity, demonstrating their potential in addressing microbial infections (Gul, Aziz‐ur‐Rehman, Abbasi, Khan, Nafeesa, Siddiqa, Akhtar, Shahid, & Subhani, 2017).

Antioxidant Agent : Hossan (2020) synthesized 5-arylazo-2-chloroacetamido-4-methylthiazole derivatives and evaluated their potential as antioxidant agents, indicating a novel application in combating oxidative stress-related diseases (Hossan, 2020).

Antibacterial and Antifungal Activities : Bharti et al. (2010) synthesized and characterized arylidene-2-(4-(4-methoxy/bromophenyl) thiazol-2-yl) hydrazines, which displayed significant antibacterial and antifungal activities (Bharti, Nath, Tilak, & Singh, 2010).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

2-[5-(4-methoxyphenyl)-1-phenylimidazol-2-yl]sulfanyl-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O2S/c1-29-21-14-12-18(13-15-21)22-16-25-24(27(22)20-10-6-3-7-11-20)30-17-23(28)26-19-8-4-2-5-9-19/h2-16H,17H2,1H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYHVUAFVZCNUIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,6,7,8-tetrahydro-1H-spiro[1-benzothieno[2,3-d]pyrimidine-2,1'-cyclohexane]-4(3H)-thione](/img/structure/B2770256.png)

![N~1~-ethyl-2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-phenylacetamide](/img/structure/B2770257.png)

![N-cyclohexyl-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2770260.png)

![2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]pyrazole-3-carboxylic acid](/img/structure/B2770266.png)

![2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2770272.png)